2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(2-thienyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(2-thienyl)ethanone is a complex organic compound that features a benzimidazole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(2-thienyl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of 2-aminothiophene with 2-methylbenzimidazole under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(2-thienyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(2-thienyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(2-thienyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-yl)-acetic acid: Shares the benzimidazole core but differs in the substituent groups.
2-(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-yl)-propanoic acid: Another derivative with a different side chain.
2-(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-yl)-butanoic acid: Similar structure with a longer side chain.
Uniqueness
2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(2-thienyl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13N3OS |
---|---|
Molecular Weight |
271.34g/mol |
IUPAC Name |
2-(2-imino-3-methylbenzimidazol-1-yl)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C14H13N3OS/c1-16-10-5-2-3-6-11(10)17(14(16)15)9-12(18)13-7-4-8-19-13/h2-8,15H,9H2,1H3 |
InChI Key |
KGOAHDHMLCSFNQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=CS3 |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.